molecular formula C13H13N3O B3031480 1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone CAS No. 389117-38-8

1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone

Cat. No.: B3031480
CAS No.: 389117-38-8
M. Wt: 227.26 g/mol
InChI Key: PIJGNHSQUFBDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8,9-Dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone is a polycyclic heteroaromatic compound featuring a fused pyrido-naphthyridine core with an acetyl substituent at the 7-position.

Properties

IUPAC Name

1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9(17)16-6-4-12-11(8-16)7-10-3-2-5-14-13(10)15-12/h2-3,5,7H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJGNHSQUFBDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C3C=CC=NC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399803
Record name 1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389117-38-8
Record name 1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone can be achieved through several methods. One common approach involves the use of multicomponent reactions (MCRs), which efficiently generate complex molecular architectures. For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) can yield the desired naphthyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone is C18H15N3O2C_{18}H_{15}N_{3}O_{2} with a molecular weight of approximately 305.3 g/mol. The compound features a fused heterocyclic structure that contributes to its biological activity.

Anticancer Activity

Research has indicated that compounds with similar naphthyridine structures exhibit anticancer properties. For instance, studies have shown that derivatives of naphthyridine can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation. The specific compound under discussion may share these properties due to its structural similarities.

Antimicrobial Properties

The heterocyclic nature of naphthyridines has been linked to antimicrobial activity. Compounds in this category have been evaluated for their effectiveness against various bacterial strains. Preliminary studies suggest that 1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone could be effective against certain pathogens, although further research is needed to establish its efficacy and mechanism of action.

Enzyme Inhibition

The compound has potential as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in treating various conditions such as erectile dysfunction and pulmonary hypertension. The ability of naphthyridine derivatives to selectively inhibit specific PDE subtypes has been documented, suggesting that this compound could be developed for similar therapeutic uses .

Ligand Development

In synthetic organic chemistry, 1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone can serve as a ligand in coordination chemistry. Its ability to form complexes with transition metals such as Ru, Rh, and Pd has been explored for applications in catalysis and electrochemical studies. This property enhances its utility in synthesizing new materials and conducting electrochemical reactions .

Building Block for Synthesis

The compound can act as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including cycloadditions and substitutions that are essential in developing new pharmaceuticals and agrochemicals.

Case Studies and Research Findings

StudyFocusFindings
PMC7436086Synthesis of NaphthyridinesDemonstrated the utility of fused naphthyridines in synthesizing new compounds with potential biological activities .
EP2789613A1Medicinal ChemistryExplored the therapeutic potential of naphthyridine derivatives as PDE inhibitors .
JP2009527542AEnzyme InhibitionInvestigated the role of substituted naphthyridines in inhibiting phosphodiesterase enzymes .

Mechanism of Action

Comparison with Similar Compounds

Core Structural Analog: 7-[3-(Trifluoromethyl)Benzoyl]-8,9-Dihydro-6H-Pyrido[4,3-b][1,8]Naphthyridine

Key Differences :

  • Synthetic Utility : This derivative is listed among commercially available intermediates (3 suppliers), indicating its utility in medicinal chemistry for introducing electron-withdrawing groups into polycyclic frameworks .

Table 1: Structural and Functional Comparison

Compound Core Structure Substituent Applications
Target Compound Pyrido[4,3-b][1,8]naphthyridine Acetyl (electron-withdrawing) Potential heterocyclic building block
7-[3-(Trifluoromethyl)Benzoyl] Analog Pyrido[2,3-b][1,6]naphthyridine 3-(Trifluoromethyl)benzoyl Drug discovery intermediates

Thienothiophene-Based Analog: 1-(5-Acetyl-3,4-Dimethylthieno[2,3-b]Thiophene-2-yl)Ethanone

Key Differences :

  • Core Heterocycle: Replaces the pyrido-naphthyridine system with a thieno[2,3-b]thiophene scaffold, altering electronic properties and reactivity.
  • Reactivity : This compound is documented as a versatile building block for synthesizing bis-heterocycles, leveraging its acetyl group for cross-coupling or cyclization reactions .

Table 2: Reactivity Comparison

Compound Reactivity Profile Key Reaction Types
Target Compound Undocumented in evidence Likely nucleophilic acyl substitution
Thienothiophene Analog Demonstrated utility in bis-heterocycle synthesis Cyclocondensation, cross-coupling

Toxicological Considerations: Comparison with Carcinogenic Heterocyclic Amines (HCAs)

Compounds like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a Group 2A carcinogen, share structural motifs with the target compound (e.g., fused nitrogen heterocycles). However, critical differences include:

  • Synthetic Context : Unlike HCAs formed during high-temperature cooking, the target compound is synthetically engineered, allowing controlled modification to mitigate toxicity .

Biological Activity

1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone is a compound belonging to the naphthyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H14N2O\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}

Biological Activity Overview

Research indicates that 1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone exhibits several biological activities:

  • Anticancer Properties : It has shown promise as a cyclin-dependent kinase (CDK) inhibitor, which is crucial for regulating cell cycle progression.
  • Neuroprotective Effects : Studies suggest that it may inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties against various pathogens.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Cyclin-Dependent Kinase Inhibition : The compound demonstrates selective inhibition of CDK2 and CDK9, which are critical in cancer cell proliferation. For instance, IC50 values for these kinases have been reported at 0.36 µM and 1.8 µM respectively .
  • MAO Inhibition : The compound has been evaluated for its ability to inhibit MAO enzymes, which play a role in the degradation of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially providing neuroprotective benefits .
  • Antimicrobial Mechanism : While specific mechanisms remain under investigation, the compound's structure suggests it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

StudyFindingsReferences
Anticancer Activity The compound was tested on HeLa and A375 human tumor cell lines showing significant antiproliferative effects with IC50 values indicating potent activity.
Neuroprotective Effects Inhibition of MAO was confirmed in vitro with a significant reduction in enzyme activity at concentrations as low as 10 µM.
Antimicrobial Testing Exhibited activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via condensation reactions using substituted aldehydes and ketones under reflux conditions. For example, Mg-Al-hydrotalcite catalysts in ethanol are effective for Claisen-Schmidt condensations, achieving yields up to 89.5% . Cyclization reactions involving urea or thiourea in acidic ethanol (e.g., HCl or NaOH) under prolonged reflux (10+ hours) yield dihydropyrimidinones or thione derivatives . Optimization involves monitoring reaction progress via TLC, adjusting molar ratios of reagents (e.g., 1:1 aldehyde:ketone), and recrystallization from ethanol for purity.

Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR/IR : Use 1H^1H-NMR to confirm hydrogen environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl groups at δ 2.0–2.5 ppm) and IR to identify carbonyl stretches (~1650–1750 cm1^{-1}) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. Crystallize the compound in ethanol or dilute ethanol to obtain high-quality single crystals. Hydrogen bonding and π-π stacking interactions in the crystal lattice can stabilize the structure .

Q. What preliminary biological screening methods are suitable for assessing the compound’s cytotoxic or pharmacological potential?

  • Methodology : Use in vitro assays such as MTT or SRB against cancer cell lines (e.g., MCF7). Dissolve the compound in DMSO (<0.1% final concentration) and test at concentrations ranging from 1–100 μM. Compare IC50_{50} values with positive controls (e.g., doxorubicin) . For antimicrobial activity, employ disk diffusion assays against Gram-positive/negative bacteria, noting zones of inhibition and minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the compound’s binding affinity to target proteins?

  • Methodology : Use PyRx or AutoDock Vina for docking studies. Prepare the compound’s 3D structure (optimized via DFT or MMFF94 force fields) and target proteins (e.g., EGFR kinase or bacterial enzymes from PDB). Analyze binding poses, hydrogen bonds, and hydrophobic interactions. Validate predictions with in vitro enzymatic assays .

Q. What strategies address regioselectivity challenges during functionalization of the pyrido-naphthyridine core?

  • Methodology :

  • Direct substitution : Introduce substituents at the 3- or 4-positions using electrophilic aromatic substitution (e.g., nitration, halogenation) under controlled temperatures .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids in the presence of Pd catalysts (e.g., Pd(PPh3_3)4_4) can modify the core at specific positions .
  • Protecting groups : Use acetyl or benzoyl groups to block reactive sites during multi-step syntheses .

Q. How do structural modifications (e.g., substitution at the ethanone moiety) influence pharmacological activity and ADMET properties?

  • Methodology :

  • SAR studies : Synthesize analogs with halogen, hydroxy, or alkyl groups at the ethanone position. Test cytotoxicity, solubility, and metabolic stability.
  • ADMET prediction : Use SwissADME to assess Lipinski’s rule compliance (e.g., molecular weight <500, LogP <5). For in vivo studies, measure plasma protein binding and hepatic microsomal stability .

Q. What are the key challenges in interpreting crystallographic data for this compound, and how can SHELX tools mitigate them?

  • Methodology : Challenges include twinning, poor diffraction quality, and hydrogen atom positioning. SHELXL refinement with TWIN/BASF commands resolves twinning issues. For weak data, use high-resolution synchrotron sources (λ = 0.7–1.0 Å) and SHELXD for phased structure solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.